4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
Description
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is a Schiff base compound synthesized by the condensation of 2-methoxy-4-hydroxybenzaldehyde (vanillin derivative) with 4-bromoaniline. It features a bromine atom on the phenyl ring and a methoxy group at the ortho position of the phenolic hydroxyl group, which contribute to its distinct electronic and steric properties.
Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H12BrNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
InChI Key |
GXNQUPUKRYWERT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of this compound involves a nucleophilic addition-elimination reaction between 4-bromoaniline and 4-hydroxy-3-methoxybenzaldehyde. The primary amine group of 4-bromoaniline attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the imine (C=N) linkage, characteristic of Schiff bases.
The reaction proceeds under mild conditions, typically in methanol as a solvent, which facilitates proton transfer and stabilizes the intermediate. Stoichiometric equivalence of reactants (1:1 molar ratio) is critical to minimizing side products such as unreacted aldehyde or secondary amines.
Experimental Procedure
Reagents :
-
4-Bromoaniline (0.2 mmol)
-
4-Hydroxy-3-methoxybenzaldehyde (0.2 mmol)
-
Methanol (15 mL)
Synthesis Steps :
-
Solution Preparation : Dissolve 4-hydroxy-3-methoxybenzaldehyde in 5 mL of methanol.
-
Mixing : Add 4-bromoaniline dissolved in 10 mL of methanol to the aldehyde solution.
-
Reflux : Stir the mixture at 323 K (50°C) for 1 hour under aerobic conditions.
-
Crystallization : Allow the solution to stand undisturbed at room temperature for several days, yielding colorless plate-like crystals.
-
Isolation : Filter the crystals, wash with diethyl ether, and air-dry.
Optimization Parameters
-
Solvent Selection : Methanol is preferred due to its polarity, which stabilizes the imine intermediate and enhances reaction kinetics. Alternatives like ethanol or acetonitrile may reduce yields due to poorer solubility of reactants.
-
Temperature : Elevated temperatures (323 K) accelerate the reaction but must be controlled to prevent decomposition. Prolonged heating above 333 K leads to side reactions, including oxidation of the aldehyde group.
-
Catalysis : Acidic or basic catalysts are unnecessary, as the reaction proceeds spontaneously via nucleophilic attack. However, trace moisture may hydrolyze the imine bond, necessitating anhydrous conditions for long-term storage.
Structural Characterization and Spectral Analysis
Crystallographic Data
Single-crystal X-ray diffraction analysis confirms the E configuration of the imine bond and the dihedral angle between the aromatic rings (37.87°), which influences molecular packing and intermolecular interactions.
| Crystal Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₂BrNO₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 6.5692 Å, b = 11.4323 Å, c = 17.5552 Å |
| β angle | 97.798° |
| Volume | 1306.22 ų |
| Density | 1.556 Mg/m³ |
| Refinement method | Full-matrix least-squares on F² |
Hydrogen bonding between the phenolic -OH and imine nitrogen (O—H···N, 2.65 Å) stabilizes the crystal lattice, forming zigzag chains along the b-axis.
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
The absence of aldehyde C=O stretch (≈1700 cm⁻¹) and the presence of imine linkage validate successful Schiff base formation.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Comparative Analysis of Synthetic Methodologies
Solvent-Free Approaches
While the methanol-mediated method is predominant, solvent-free syntheses using grinding techniques or microwave irradiation have been explored for related Schiff bases. These methods reduce reaction times to minutes but often yield amorphous products requiring recrystallization.
Catalyzed Reactions
Lewis acids (e.g., ZnCl₂) or ionic liquids may enhance reaction rates but introduce purification challenges. For this compound, uncatalyzed conditions suffice due to the high electrophilicity of the aldehyde group.
Purity and Yield Optimization
Recrystallization Techniques
Crystallization from methanol or ethanol yields high-purity product. Slow evaporation at room temperature favors large, well-defined crystals suitable for X-ray analysis.
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials but is seldom required due to the reaction’s high efficiency.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol with analogues differing in substituents, heterocyclic moieties, or functional groups.
Substituent Effects on the Aromatic Ring
Key Observations :
- Halogen Impact: Bromine (Br) and chlorine (Cl) substituents enhance thermal stability (higher melting points) compared to fluorine (F) or hydrogen (H).
- Antioxidant Activity : The bromo derivative exhibits moderate DPPH radical scavenging (IC₅₀ = 87.72 mg/mL), outperformed by the fluorinated analogue (IC₅₀ = 57.75 mg/mL), suggesting electron-withdrawing groups may enhance radical stabilization .
Heterocyclic Analogues
Key Observations :
- Thiazole Integration: Thiazole-containing derivatives (e.g., p2, Z8) exhibit lower melting points (122–138°C) compared to the non-heterocyclic parent compound (193°C), likely due to reduced crystallinity.
- Bioactivity : Thiazole derivatives show enhanced antimicrobial properties, attributed to the sulfur atom’s role in disrupting microbial membranes .
Metal Complexation and Chemosensing
Key Observations :
- Sensor Specificity : HL1 detects Cu²⁺ via fluorescence quenching, while HL2 binds Zn²⁺ with high selectivity, demonstrating substituent-driven metal ion affinity .
- Anticancer Potential: Metal complexes of the parent compound show cytotoxicity against cancer cell lines, likely due to redox-active metal centers inducing oxidative stress .
Biological Activity
4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol, a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry due to their ability to exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-bromoaniline with 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The resulting product is characterized using various analytical techniques, including NMR spectroscopy, FTIR, and GC-MS.
Table 1: Synthesis Parameters of this compound
| Parameter | Value |
|---|---|
| Yield | 86% |
| Melting Point (°C) | 139-140 |
| Solubility | Soluble in ethanol |
| Characterization Methods | NMR, FTIR, GC-MS |
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacterial and fungal strains. The antimicrobial efficacy was assessed using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | E. coli | 32 | Moderate |
| This compound | S. aureus | 16 | High |
| Fluconazole | Candida albicans | 8 | Standard |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines, including MCF7 (breast cancer) and Hep-G2 (liver cancer). The MTT assay is commonly employed to evaluate cell viability post-treatment with the compound.
Table 3: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF7 | 15 | 5-Fluorouracil (20 µM) |
| Hep-G2 | 12 | Doxorubicin (10 µM) |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes related to microbial growth and cancer proliferation. Studies have suggested that Schiff bases can interact with biological macromolecules, leading to alterations in cellular functions.
Enzyme Inhibition Studies
Recent investigations have shown that this compound inhibits enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes provide insight into the potential therapeutic applications of the compound.
Table 4: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 30 |
| Human Carbonic Anhydrase II | 25 |
Case Studies
Several case studies highlight the therapeutic potential of Schiff bases similar to this compound. For example:
- Anticancer Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy Against Resistant Strains : Another case study reported the effectiveness of this compound against antibiotic-resistant bacterial strains, suggesting its role in addressing the growing issue of antimicrobial resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 4-bromoaniline and 2-hydroxy-3-methoxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (60–80°C), and catalyst (acetic acid for protonation). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%). Reference structural validation using single-crystal X-ray diffraction (XRD) as demonstrated in Acta Crystallographica studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use a multi-technique approach:
- NMR : H and C NMR to confirm imine bond formation (δ ~8.5 ppm for CH=N).
- FT-IR : Stretching vibrations for C=N (~1600–1640 cm) and phenolic O-H (~3200–3500 cm).
- XRD : Resolve tautomeric forms (enol-imine vs. keto-amine) via crystallographic data .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]). Cross-validate with computational methods (DFT) to resolve spectral overlaps .
Q. How can preliminary biological activity screening be designed to assess antimicrobial potential?
- Methodological Answer : Conduct agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls. Determine MIC/MBC values. Note that activity may vary due to substituent effects on membrane permeability .
Advanced Research Questions
Q. How do crystallographic data and computational modeling (DFT, Hirshfeld analysis) elucidate intermolecular interactions and stability?
- Methodological Answer : Single-crystal XRD reveals packing motifs (e.g., π-π stacking, hydrogen bonds). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions). DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gap, dipole moment) and correlate with experimental stability. Compare with CSD database analogs to identify structural trends .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC values)?
- Methodological Answer : Discrepancies may arise from:
- Purity : Validate via HPLC and elemental analysis.
- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time).
- Solubility : Use DMSO/carrier controls to avoid false negatives.
- Mechanistic Studies : Perform ROS assays or enzyme inhibition tests to identify molecular targets. Cross-reference with structural analogs to isolate substituent effects .
Q. How can environmental fate studies be designed to evaluate stability and degradation pathways under varying conditions?
- Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis light), and biodegradation (activated sludge). Analyze degradation products via LC-MS and QSAR models. Assess ecotoxicity using Daphnia magna or algal growth inhibition tests. Integrate data into PBT (Persistence, Bioaccumulation, Toxicity) frameworks .
Q. What computational and experimental approaches validate structure-activity relationships (SAR) for non-linear optical (NLO) properties?
- Methodological Answer : Measure hyperpolarizability (β) via EFISH or HRS techniques. Correlate with DFT-derived NLO parameters (polarizability, dipole moment). Modify substituents (e.g., electron-withdrawing Br, electron-donating OCH) to tune charge transfer. Compare with known NLO materials (e.g., DAST) for benchmarking .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
